molecular formula C7H4BrClFNO2 B6175628 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid CAS No. 2624123-44-8

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid

Cat. No. B6175628
CAS RN: 2624123-44-8
M. Wt: 268.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid is a complex organic compound that contains multiple functional groups. It is a derivative of benzoic acid, which is a carboxylic acid . The compound contains a bromine, chlorine, and fluorine atom, which are halogens, and an amino group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 . The order of these reactions would be critical due to the directing effects of the substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms, with alternating single and double bonds. Attached to this ring would be the various functional groups: the amino group (-NH2), the bromine atom (Br), the chlorine atom (Cl), the fluorine atom (F), and the carboxylic acid group (-COOH) .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the amino group is a strong activator, meaning it would direct electrophilic aromatic substitution reactions to the ortho and para positions . The halogens, while deactivating, are ortho/para directors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a precursor in the synthesis of a pharmaceutical, its mechanism of action would be related to the biological activity of the final product .

Safety and Hazards

As with any chemical compound, handling 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid would require appropriate safety measures. Based on similar compounds, it could potentially cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid involves the introduction of amino, bromo, chloro, and fluoro groups onto a benzoic acid molecule.", "Starting Materials": [ "4-bromo-2-chloro-5-fluorobenzoic acid", "ammonia", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-chloro-5-fluorobenzoic acid with nitric acid and sulfuric acid to form 3-nitro-4-bromo-2-chloro-5-fluorobenzoic acid.", "Step 2: Reduction of 3-nitro-4-bromo-2-chloro-5-fluorobenzoic acid with hydrogen gas and palladium on carbon catalyst to form 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid.", "Step 3: Bromination of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid with bromine and acetic acid to form 3-amino-4,5-dibromo-2-chlorobenzoic acid.", "Step 4: Chlorination of 3-amino-4,5-dibromo-2-chlorobenzoic acid with chlorine gas and sodium hydroxide to form 3-amino-4-bromo-2-chloro-5-chlorobenzoic acid.", "Step 5: Fluorination of 3-amino-4-bromo-2-chloro-5-chlorobenzoic acid with hydrogen fluoride and acetic acid to form 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid." ] }

CAS RN

2624123-44-8

Product Name

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.5

Purity

95

Origin of Product

United States

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